

# Application Notes and Protocols for 3-Hydroxy-2-methylbenzaldehyde in Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzaldehyde

Cat. No.: B113236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

### Introduction and Scope

**3-Hydroxy-2-methylbenzaldehyde** (CAS No. 90111-15-2) is an aromatic aldehyde possessing hydroxyl and methyl functionalities on the benzene ring.<sup>[1][2]</sup> These functional groups provide multiple reactive sites, theoretically making it a versatile precursor for the synthesis of more complex molecules. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol and Wittig reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.

Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a direct precursor in the total synthesis of natural products. This suggests that other isomers, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), are more commonly employed due to their prevalence in nature and established synthetic utility.<sup>[3][4]</sup>

This document, therefore, serves a dual purpose: to provide detailed protocols for the synthesis of **3-hydroxy-2-methylbenzaldehyde** itself and to explore its potential applications in constructing molecular scaffolds relevant to natural product and medicinal chemistry. A

hypothetical application in a Claisen-Schmidt condensation is presented to illustrate its utility in forming chalcone-like structures, which are common motifs in various natural products.

## Synthesis of 3-Hydroxy-2-methylbenzaldehyde

The synthesis of **3-hydroxy-2-methylbenzaldehyde** is typically achieved through the formylation of 2-methylphenol. Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and magnesium-mediated ortho-formylation reactions. [5][6] The magnesium-mediated approach offers good regioselectivity for ortho-formylation and is adaptable for this synthesis.

## Theoretical Application in Natural Product Scaffolds: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable reaction for the formation of  $\alpha,\beta$ -unsaturated ketones, a core structure in many natural products, particularly flavonoids and chalcones. [7][8]

**3-Hydroxy-2-methylbenzaldehyde** can be reacted with a ketone, such as acetone, under basic conditions to yield a chalcone-like molecule. This product could then serve as an intermediate for the synthesis of more complex heterocyclic systems.

## Alternative Precursors in Natural Product Synthesis

Researchers frequently utilize other hydroxy-substituted benzaldehydes in natural product synthesis. For instance:

- Vanillin and Isovanillin: These are extensively used in the synthesis of alkaloids, polyphenols, and other bioactive compounds. [3][9]
- Salicylaldehyde (2-Hydroxybenzaldehyde): A common precursor for coumarins and other oxygen-containing heterocycles.
- 4-Hydroxybenzaldehyde: Employed in the synthesis of various pharmaceuticals and as a precursor to other functionalized building blocks. [10][11]

The choice of precursor is often dictated by the desired substitution pattern on the final natural product and the commercial availability of the starting material.

## Data Presentation

**Table 1: Physicochemical and Spectroscopic Data for 3-Hydroxy-2-methylbenzaldehyde**

Property	Value	Reference
CAS Number	90111-15-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	136.15 g/mol	[12]
Predicted pKa	9.59 ± 0.10	[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 9.90 (s, 1H, CHO), 7.45 (d, 1H), 7.15 (t, 1H), 6.95 (d, 1H), 5.50 (s, 1H, OH), 2.30 (s, 3H, CH <sub>3</sub> )	(Typical values)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 196.5, 155.0, 138.0, 128.0, 125.0, 122.0, 118.0, 20.0	(Typical values)

**Table 2: Representative Yields for Phenol Formylation and Condensation Reactions**

Reaction	Substrates	Product	Yield (%)	Reference
Ortho-Formylation	3-Bromophenol, Paraformaldehyde	3-Bromosalicylaldehyde	68-90%	[13]
Claisen-Schmidt	Benzaldehyde, Acetone	Dibenzalacetone	72%	[8]
Pictet-Spengler	Tryptamine, Various Aldehydes	Tetrahydro-β-carbolines	up to 90%	

## Experimental Protocols

## Protocol 1: Synthesis of 3-Hydroxy-2-methylbenzaldehyde via Ortho-Formylation of 2-Methylphenol

This protocol is adapted from established methods for the magnesium-mediated ortho-formylation of phenols.<sup>[5][13]</sup>

Materials:

- 2-Methylphenol (o-cresol)
- Magnesium turnings
- Anhydrous Methanol
- Anhydrous Toluene
- Paraformaldehyde (dried over P<sub>2</sub>O<sub>5</sub>)
- Sulfuric acid (14%)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

- Preparation of Magnesium Methoxide: In a flame-dried three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.5 eq) to anhydrous methanol. A catalytic amount of iodine can be added to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming a thick sludge of magnesium methoxide.
- Formation of Magnesium Phenoxide: Add anhydrous toluene to the flask, followed by the dropwise addition of a solution of 2-methylphenol (1.0 eq) in anhydrous toluene. The mixture is heated to reflux, and methanol is removed by distillation.

- **Formylation:** After cooling, dried paraformaldehyde (2.5 eq) is added to the reaction mixture. The flask is heated to 95-100 °C and stirred vigorously for 2-4 hours.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and 14% sulfuric acid. The mixture is stirred until the solids dissolve.
- **Extraction and Purification:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford **3-hydroxy-2-methylbenzaldehyde**.

## Protocol 2: Hypothetical Claisen-Schmidt Condensation of 3-Hydroxy-2-methylbenzaldehyde with Acetone

This protocol is a representative procedure for a base-catalyzed aldol condensation.

Materials:

- **3-Hydroxy-2-methylbenzaldehyde**
- Acetone
- Ethanol (95%)
- Sodium Hydroxide (10% aqueous solution)
- Deionized water
- Ice bath

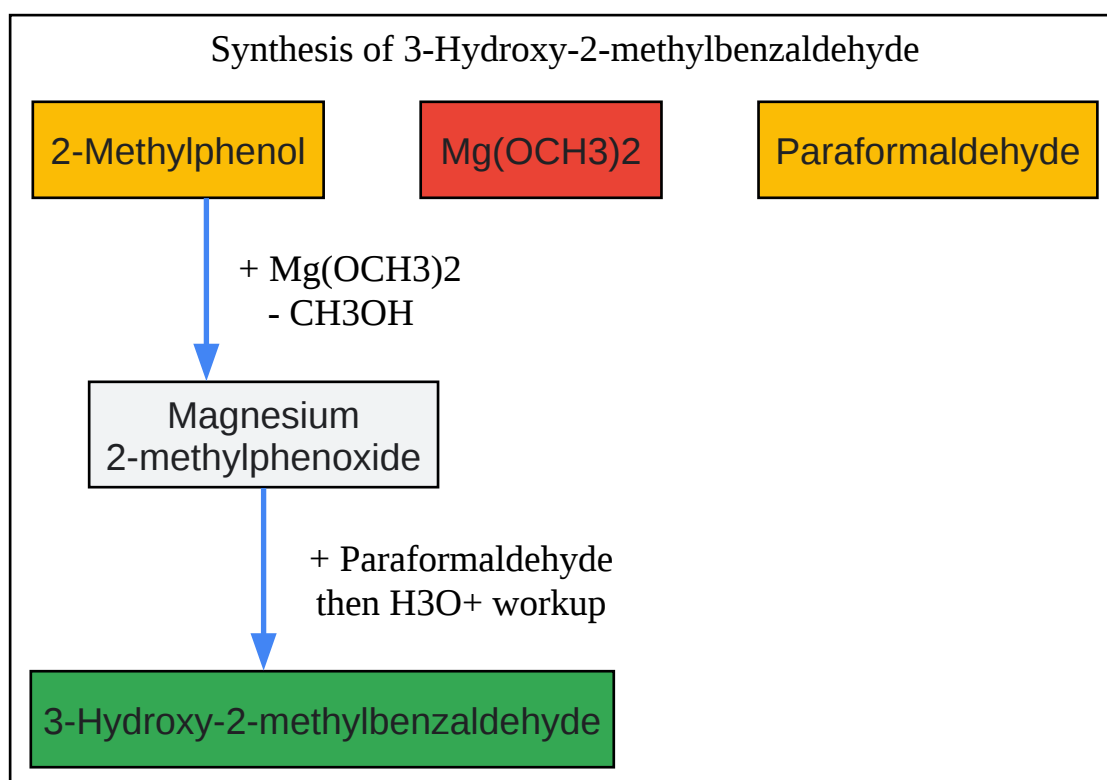
Procedure:

- **Reaction Setup:** In a test tube or small flask, dissolve **3-hydroxy-2-methylbenzaldehyde** (1.0 eq) in 95% ethanol. Add acetone (0.5 eq, as it has two reactive sites).
- **Base Addition:** While stirring, add 10% aqueous sodium hydroxide solution dropwise until a precipitate begins to form.

- Reaction: Allow the mixture to stand at room temperature with occasional stirring for 20-30 minutes.
- Isolation: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- Washing and Drying: Wash the collected crystals with cold water, followed by a small amount of cold 95% ethanol. Allow the product to air dry or dry in a desiccator. The product is a chalcone derivative, (E)-4-(3-hydroxy-2-methylphenyl)but-3-en-2-one.

## Visualizations

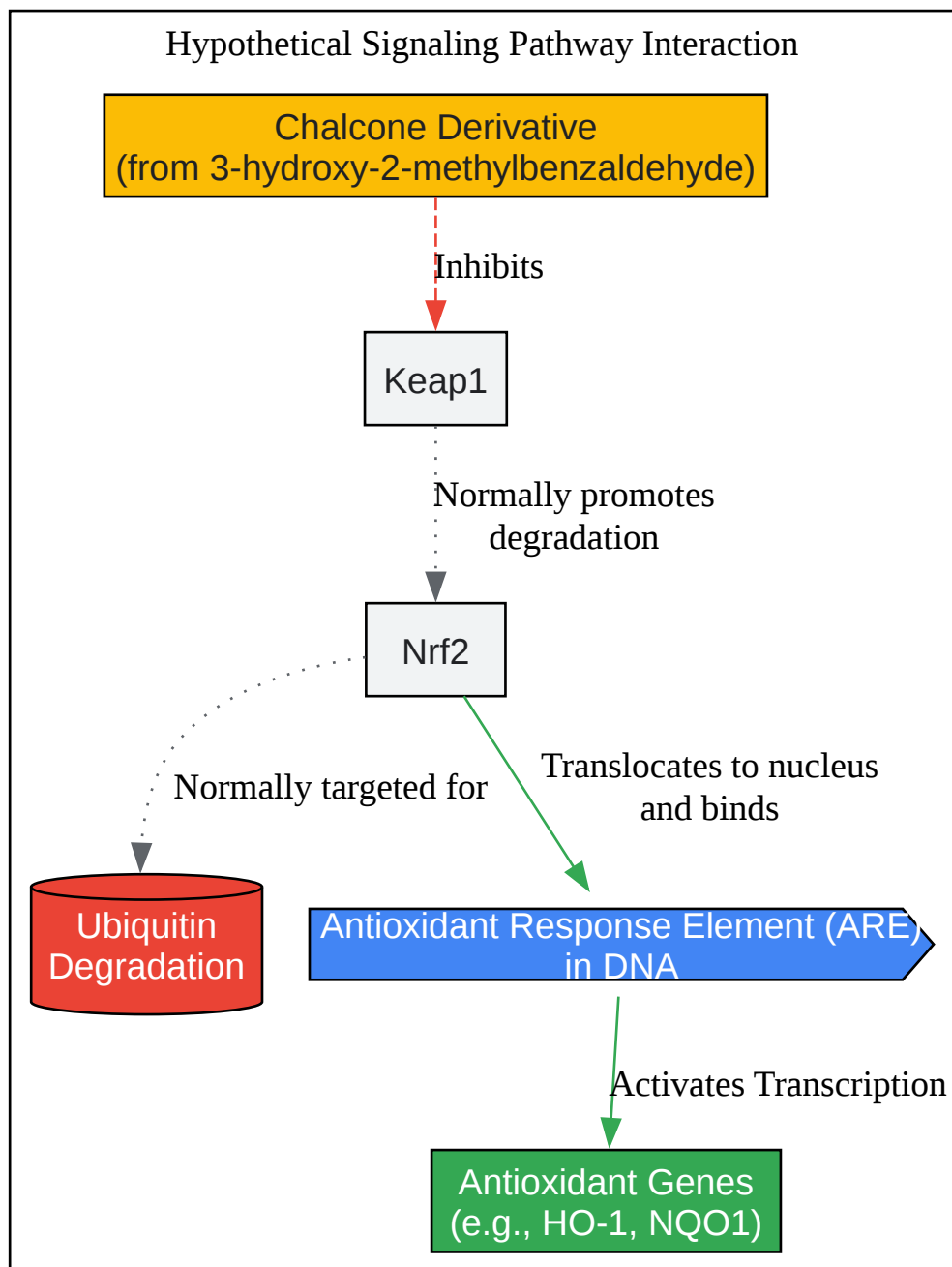
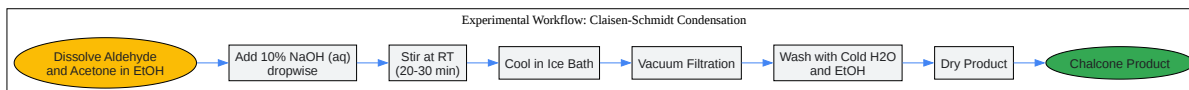
### Synthesis of 3-Hydroxy-2-methylbenzaldehyde



[Click to download full resolution via product page](#)

Caption: Synthesis of **3-hydroxy-2-methylbenzaldehyde** from 2-methylphenol.

## Hypothetical Claisen-Schmidt Condensation Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Pictet-Spengler\_reaction [chemeurope.com]
- 4. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ajrconline.org [ajrconline.org]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of  $\alpha,\alpha'$ -bis-(Substituted-benzylidene)cycloalkanones and  $\alpha,\alpha'$ -bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. 3-Hydroxy-2-methylbenzaldehyde | C<sub>8</sub>H<sub>8</sub>O<sub>2</sub> | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 3-Hydroxy-2-methylbenzaldehyde in Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113236#3-hydroxy-2-methylbenzaldehyde-as-a-precursor-for-natural-product-synthesis]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)